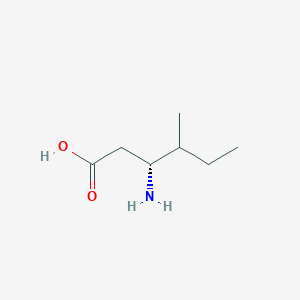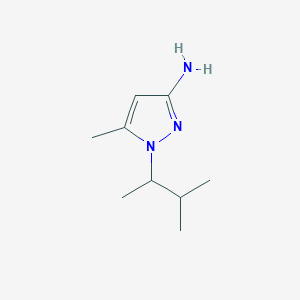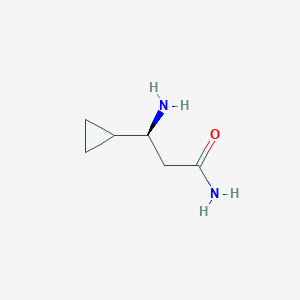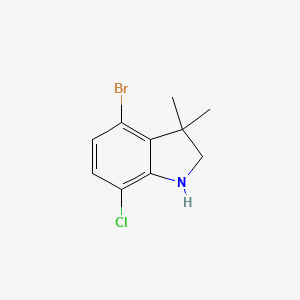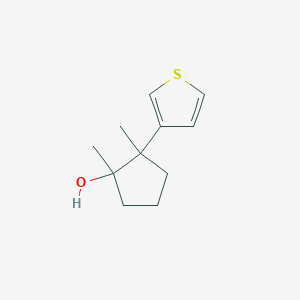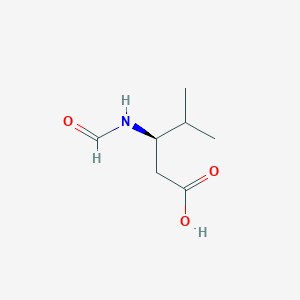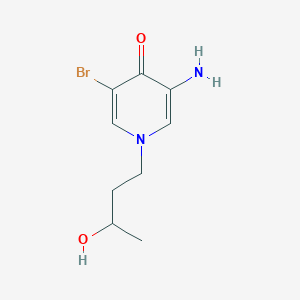
3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one: is a synthetic organic compound with a molecular weight of 26112 g/mol It is characterized by the presence of an amino group, a bromine atom, and a hydroxybutyl side chain attached to a dihydropyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor, followed by the introduction of the amino group and the hydroxybutyl side chain through nucleophilic substitution and reduction reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl side chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the dihydropyridinone ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Formation of 3-Amino-5-bromo-1-(3-oxobutyl)-1,4-dihydropyridin-4-one.
Reduction: Formation of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4,5,6-tetrahydropyridin-4-one.
Substitution: Formation of derivatives with various functional groups replacing the amino or bromine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl side chain can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-5-chloro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
Comparison: Compared to its analogs, 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the hydroxybutyl side chain provides a versatile functional group for further chemical modifications, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C9H13BrN2O2 |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
3-amino-5-bromo-1-(3-hydroxybutyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(13)2-3-12-4-7(10)9(14)8(11)5-12/h4-6,13H,2-3,11H2,1H3 |
InChI-Schlüssel |
GKMGWCDBYFGQTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C=C(C(=O)C(=C1)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


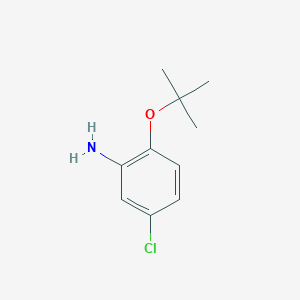
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
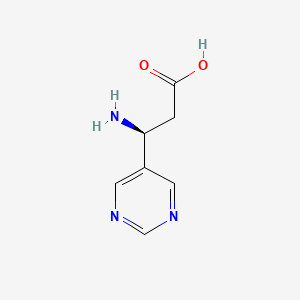
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
amine](/img/structure/B13303820.png)
